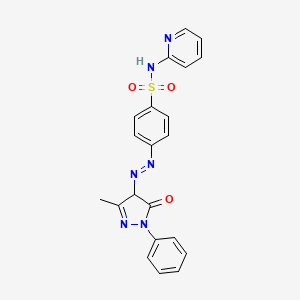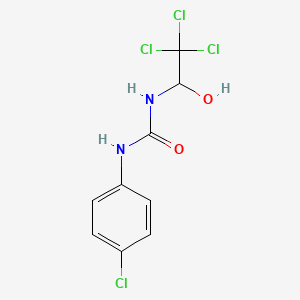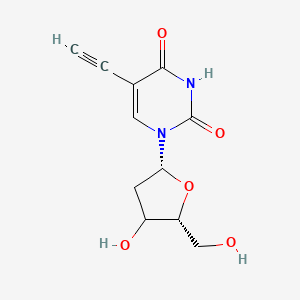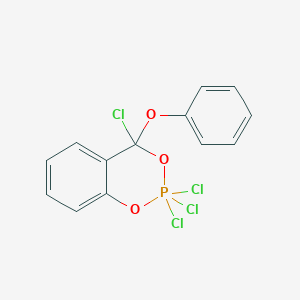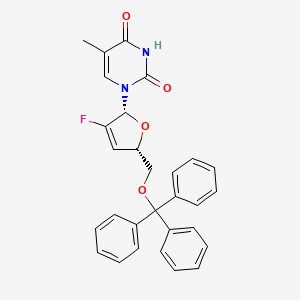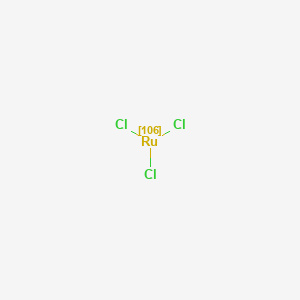
(106Ru)Ruthenium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium (106-Ru) chloride is a compound containing the radioactive isotope ruthenium-106. Ruthenium is a rare transition metal belonging to the platinum group elements. It is known for its various oxidation states and ability to form numerous coordination complexes. Ruthenium-106 is a fission product of uranium and plutonium in nuclear reactors and has applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium (106-Ru) chloride can be synthesized through the reaction of ruthenium metal with chlorine gas at elevated temperatures. The reaction typically occurs at around 330°C in the presence of carbon monoxide, forming ruthenium (III) chloride .
Industrial Production Methods: In industrial settings, ruthenium (106-Ru) chloride is often produced as a byproduct of nuclear fuel reprocessing. The PUREX process, used for the separation of uranium and plutonium from spent nuclear fuels, involves the oxidation of ruthenium to ruthenium tetroxide (RuO₄), which is then reduced to form ruthenium chloride .
Chemical Reactions Analysis
Types of Reactions: Ruthenium (106-Ru) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: It can be reduced to lower oxidation states using reducing agents such as hydrogen gas or hydrazine.
Substitution: Ruthenium (106-Ru) chloride can undergo substitution reactions with ligands like ammonia or phosphines to form coordination complexes.
Major Products:
Oxidation: Ruthenium tetroxide (RuO₄)
Reduction: Ruthenium (II) or (I) complexes
Substitution: Various ruthenium coordination complexes
Scientific Research Applications
Ruthenium (106-Ru) chloride has a wide range of applications in scientific research:
Chemistry:
- Used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation .
- Employed in the synthesis of coordination complexes for studying metal-ligand interactions .
Biology:
- Investigated for its potential as an anticancer agent due to its ability to form stable complexes with biological molecules .
- Used in the study of metallodrugs and their mechanisms of action .
Medicine:
- Utilized in brachytherapy for the treatment of eye cancer, where ruthenium-106 is deposited on ophthalmic applicators .
Industry:
Mechanism of Action
The mechanism of action of ruthenium (106-Ru) chloride varies depending on its application. In anticancer research, ruthenium complexes interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription, ultimately causing cell death . Additionally, ruthenium complexes can generate reactive oxygen species, contributing to their cytotoxic effects .
Comparison with Similar Compounds
Ruthenium (III) chloride (RuCl₃): A common precursor for various ruthenium complexes.
Osmium tetroxide (OsO₄): Similar to ruthenium tetroxide, used as an oxidizing agent.
Rhodium chloride (RhCl₃): Another platinum group metal chloride with similar catalytic properties.
Uniqueness: Ruthenium (106-Ru) chloride is unique due to its radioactive nature, making it valuable in nuclear medicine and research. Its ability to form stable coordination complexes and undergo various chemical reactions also sets it apart from other transition metal chlorides .
Properties
CAS No. |
39290-93-2 |
|---|---|
Molecular Formula |
Cl3Ru |
Molecular Weight |
212.26 g/mol |
IUPAC Name |
trichloro(106Ru)ruthenium-106 |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3/i;;;1+5 |
InChI Key |
YBCAZPLXEGKKFM-JIYWDPRMSA-K |
Isomeric SMILES |
Cl[106Ru](Cl)Cl |
Canonical SMILES |
Cl[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
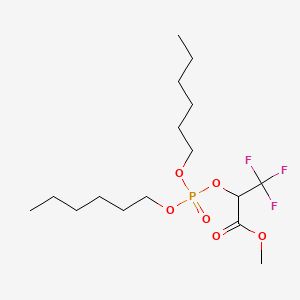
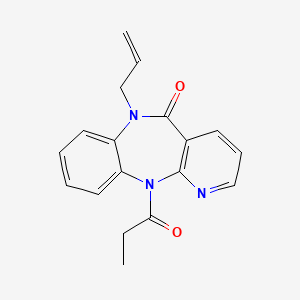
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)



